molecular formula C11H14Cl3NO B3230022 (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride CAS No. 1289585-41-6

(S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride

Número de catálogo: B3230022
Número CAS: 1289585-41-6
Peso molecular: 282.6 g/mol
Clave InChI: KGVMUXMBAMLHRK-PPHPATTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H14Cl3NO and its molecular weight is 282.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(3S)-3-[(2,5-dichlorophenyl)methoxy]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO.ClH/c12-9-1-2-11(13)8(5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVMUXMBAMLHRK-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OCC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Architectural and Synthetic Analysis of (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of chiral, halogenated heterocycles is a cornerstone of rational drug design. (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride (CAS: 1289585-41-6) represents a highly specialized chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly targeting central nervous system (CNS) receptors and kinase domains.

This technical whitepaper provides an in-depth analysis of its chemical architecture, physicochemical properties, and the mechanistic rationale behind its synthesis. By establishing self-validating protocols and elucidating the structure-activity relationship (SAR) potential of this molecule, this guide serves as an authoritative resource for drug development professionals.

Structural Elucidation & Physicochemical Profile

The molecular architecture of (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride is defined by four distinct functional domains, each contributing to its utility in synthetic chemistry and pharmacology:

  • The Pyrrolidine Core: A saturated, five-membered nitrogenous heterocycle. The secondary amine serves as a critical hydrogen bond donor/acceptor and a site for further functionalization (e.g., reductive amination, amide coupling).

  • (S)-Chiral Center at C3: The strict (S)-stereochemistry dictates the spatial trajectory of the appended side chain. In biological systems, this chirality is essential for stereospecific target engagement, minimizing off-target toxicity associated with racemic mixtures.

  • 2,5-Dichlorobenzyl Ether Moiety: The ether linkage acts as a flexible hinge, while the 2,5-dichloro substitution pattern on the aromatic ring provides significant steric bulk and lipophilicity. The chlorine atoms are strategically positioned to participate in halogen bonding with protein backbone carbonyls.

  • Hydrochloride Salt Form: The protonation of the pyrrolidine nitrogen to form an HCl salt stabilizes the molecule against oxidative degradation and significantly enhances its aqueous solubility for formulation or subsequent aqueous-phase reactions.

Quantitative Data Summary

The following table summarizes the verified physicochemical parameters of the compound[1][2]:

PropertySpecification
Chemical Name (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride
CAS Registry Number 1289585-41-6
Molecular Formula C₁₁H₁₄Cl₃NO (Free base: C₁₁H₁₃Cl₂NO + HCl)
Molecular Weight 282.59 g/mol
Stereochemistry (S)-configuration at the C3 position
Physical State Solid (Crystalline Salt)
SMILES String ClC1=CC=C(C(Cl)=C1)CO[C@@H]2CNCC2.[H]Cl

Mechanistic Synthesis Workflow

The synthesis of (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride requires a highly controlled approach to preserve the chiral integrity of the C3 stereocenter and prevent unwanted N-alkylation. The standard industry approach utilizes a Boc-protection strategy coupled with a Williamson ether synthesis.

Step-by-Step Experimental Protocol

Phase 1: Williamson Etherification (Boc-Protection Strategy)

  • Preparation: Dissolve (S)-1-Boc-3-pyrrolidinol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are strictly required to prevent the premature quenching of the moisture-sensitive base used in the next step.

  • Deprotonation: Cool the reaction vessel to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes.

    • Causality: NaH is a strong, non-nucleophilic base. It quantitatively deprotonates the sterically hindered secondary alcohol to form a reactive alkoxide without attacking the base-stable Boc protecting group.

  • Alkylation: Dropwise add 2,5-Dichlorobenzyl bromide (1.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system. The complete disappearance of the alcohol starting material spot indicates reaction completion.

  • Workup: Carefully quench with saturated aqueous NH₄Cl at 0°C. Extract with Ethyl Acetate (EtOAc), wash extensively with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Acidolytic Deprotection and Salt Formation

  • Acidolysis: Dissolve the isolated Boc-protected intermediate in minimal Dichloromethane (DCM). Add 4M HCl in Dioxane (5.0 eq) and stir at room temperature for 2 hours.

    • Causality: The use of HCl in anhydrous dioxane cleanly cleaves the Boc carbamate. Crucially, it simultaneously protonates the newly liberated secondary amine, generating the target hydrochloride salt in a single step without requiring a separate salt-formation procedure.

  • Precipitation & Isolation: Add cold diethyl ether to the reaction mixture to precipitate the product.

    • Self-Validation: The immediate formation of a white, crystalline precipitate serves as a visual confirmation of successful deprotection and salt formation. Filter the solid, wash with cold ether, and dry under high vacuum to yield the final product.

Synthesis Workflow Diagram

SynthesisWorkflow SM1 (S)-1-Boc-3-pyrrolidinol Step1 Williamson Etherification (NaH, DMF, 0°C to RT) SM1->Step1 SM2 2,5-Dichlorobenzyl bromide SM2->Step1 Intermediate Boc-Protected Ether Intermediate Step1->Intermediate Step2 Acidolytic Deprotection (4M HCl in Dioxane) Intermediate->Step2 Product (S)-3-(2,5-Dichloro-benzyloxy) -pyrrolidine HCl Step2->Product

Synthesis workflow of (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine HCl via Boc-protection strategy.

Analytical Validation Protocols

To ensure the trustworthiness of the synthesized building block before integration into complex API synthesis, a self-validating analytical suite must be employed:

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Purpose: To verify that no racemization occurred during the strongly basic Williamson etherification.

    • Method: Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase. The enantiomeric excess (ee) should exceed 98%.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR):

    • Purpose: Structural confirmation.

    • Key Signals: The ¹H NMR spectrum (in DMSO-d₆) must show a distinct singlet for the benzylic protons (~4.5 ppm) and a complex multiplet for the C3 methine proton of the pyrrolidine ring (~4.1 ppm). The broad exchangeable signal (~9.0 ppm) confirms the presence of the protonated amine (HCl salt).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: Mass verification.

    • Expected Result: The mass spectrum should display the [M+H]⁺ peak corresponding to the free base (m/z ≈ 246.0) with the characteristic isotopic pattern of a dichloro-containing compound (a 9:6:1 ratio for the M, M+2, and M+4 peaks).

Pharmacological Relevance & SAR Utility

In the context of drug discovery, (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine is not an end-product but a highly modular pharmacophore[3][4]. Its structural features offer specific advantages in Structure-Activity Relationship (SAR) optimization:

  • Lipophilic Efficiency (LipE): The 2,5-dichlorobenzyl group significantly increases the LogP of the parent molecule. This is highly advantageous when targeting deep, hydrophobic binding pockets in G-protein coupled receptors (GPCRs) or the allosteric sites of kinases.

  • Metabolic Stability: The presence of chlorine atoms at the 2 and 5 positions of the aromatic ring blocks cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the resulting drug candidate.

  • Vectorial Trajectory: The ether oxygen acts as a spacer that allows the bulky dichlorobenzyl group to swing and adopt an induced-fit conformation within a target protein, while the rigid pyrrolidine ring anchors the molecule via salt-bridge interactions.

References

  • NextSDS. "(S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride — Chemical Substance Information." NextSDS Substance Database, Retrieved March 26, 2026.[Link]

Sources

Toxicity profile of (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Predictive Toxicology and Preclinical Evaluation of (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride

Executive Summary

(S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride is a specialized chiral chemical entity characterized by a basic pyrrolidine ring linked via an ether bond to a lipophilic 2,5-dichlorobenzyl moiety[1]. Because highly specific in vivo toxicological data for this exact intermediate is limited, drug development professionals must rely on a predictive toxicological framework based on its constituent structural alerts. This whitepaper synthesizes the known toxicological liabilities of its structural components to design a rigorous, self-validating preclinical screening strategy.

Structural Alerts and Predictive Toxicology

The toxicity profile of this compound is driven by the physicochemical interplay between its basic amine core and its halogenated aromatic tail.

  • The Pyrrolidine Core: The cyclic secondary amine is highly basic (predicted pKa ~9.5). In biological systems, basic amines coupled with lipophilic tails form a classic pharmacophore for lysosomotropism (accumulation in acidic lysosomes) and phospholipidosis. Furthermore, high-dose exposure to pyrrolidine derivatives is known to act as a respiratory irritant and can induce central nervous system (CNS) convulsions[2].

  • The 2,5-Dichlorobenzyl Ether: The addition of a dichlorobenzyl group significantly increases the molecule's partition coefficient (LogP). While halogenation improves metabolic stability against aromatic oxidation, it drives nonspecific membrane binding. Cleavage of this ether linkage yields dichlorobenzyl alcohol derivatives. in pregnant rats established a No-Observed-Adverse-Effect Level (NOAEL) of 400 mg/kg/day, with higher doses (800 mg/kg/day) inducing systemic toxicities, decreased body weight, and hepatic changes[3].

  • The Hydrochloride Salt: While the HCl salt form enhances aqueous solubility and mitigates some formulation-driven toxicities during early in vitro screening, the handling of chlorinated pyrrolidine hydrochlorides requires strict precautions against severe eye irritation, skin corrosion, and acute oral toxicity[4].

Mechanistic Pathways of Toxicity

The primary metabolic liability of (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine lies in its susceptibility to Cytochrome P450 (CYP450) mediated transformations.

emphasize the importance of monitoring CYP450 substrate potential and Topological Polar Surface Area (TPSA) to predict off-target toxicity and hepatotoxicity[5]. Pyrrolidine rings can undergo N-oxidation or α -carbon oxidation, leading to the formation of reactive electrophilic intermediates—a mechanism well-documented in the severe hepatotoxicity associated with pyrrolizidine alkaloids[6].

Pathway A (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine B CYP450 Enzymes (Hepatic Microsomes) A->B C O-Dealkylation B->C Ether Cleavage D N-Oxidation / Ring Hydroxylation B->D Amine Oxidation E 2,5-Dichlorobenzyl Alcohol (Hepatotoxic at high doses) C->E F Pyrrolidine Electrophiles (GSH Reactive) D->F

Predicted CYP450-mediated metabolic clearance pathways and reactive intermediate formation.

Self-Validating Experimental Protocols

To empirically validate the predicted toxicity profile, researchers must execute the following tiered workflows.

Workflow S1 In Silico Profiling S2 In Vitro hERG Assay S1->S2 S3 GSH Trapping (Metabolism) S2->S3 S4 In Vivo MTD (Rodents) S3->S4 S5 Go/No-Go Decision S4->S5

Tiered preclinical toxicological screening workflow for novel pyrrolidine derivatives.

Protocol A: In Vitro hERG Patch-Clamp Electrophysiology

Causality: The combination of a highly lipophilic dichlorobenzyl group and a basic pyrrolidine nitrogen creates a strong liability for blocking the hERG potassium channel. We utilize automated patch-clamp electrophysiology rather than radioligand binding because patch-clamp measures the functional blockade of the channel, which is the direct mechanistic driver of QT interval prolongation and lethal arrhythmias.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human ether-a-go-go-related gene (hERG) channel.

  • Test Article Formulation: Dissolve the compound in DMSO. Ensure the final assay concentration of DMSO is <0.1% to prevent solvent-induced membrane destabilization.

  • Electrophysiological Recording: Establish a whole-cell patch-clamp configuration. Apply a voltage protocol: depolarize the cell to +20 mV for 2 seconds to open channels, followed by a repolarizing step to -50 mV to elicit measurable tail currents.

  • Self-Validation Check: The assay is strictly voided if the seal resistance drops below 1 G Ω (indicating a leaky, unhealthy cell membrane). Additionally, a concurrent positive control arm (E-4031, 100 nM) must demonstrate >80% inhibition of the tail current to validate channel sensitivity.

  • Data Acquisition: Calculate the IC 50​ based on the steady-state fractional block across a 4-point concentration curve.

Protocol B: Reactive Metabolite Trapping via Glutathione (GSH)

Causality: Electrophilic intermediates generated by CYP450 metabolism (e.g., pyrrolidine iminium ions) evade standard LC-MS detection due to their highly transient nature. We utilize Glutathione (GSH) as a surrogate nucleophile. GSH forms stable thioether adducts with these electrophiles, acting as a proxy to predict the risk of Idiosyncratic Drug Toxicity (IDT) caused by covalent binding to hepatic proteins.

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), the test compound (10 μ M), and GSH (5 mM) in a 100 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: Add an NADPH regenerating system (1 mM) to initiate CYP450 enzymatic activity. Incubate at 37°C for 60 minutes.

  • Quenching & Internal Standard: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Self-Validation: The internal standard ensures that any subsequent loss of mass spec signal is definitively due to biological metabolism, not mechanical extraction inefficiency.

  • Centrifugation: Spin the microplates at 14,000 rpm for 15 minutes to precipitate denatured proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution Q-TOF mass spectrometer, scanning specifically for a neutral loss of 129 Da, which is the universal mass signature of a GSH adduct.

Quantitative Data Summaries

Table 1: Predicted Physicochemical & Toxicological Parameters Note: Values are derived from in silico modeling of the free base and structural analogs.

ParameterPredicted ValueToxicological Implication
Molecular Weight (HCl salt) ~282.6 g/mol Optimal for oral bioavailability (Rule of 5 compliant).
LogP (Lipophilicity) 2.5 - 3.5High membrane permeability; increased risk of off-target hERG binding.
pKa (Basic Amine) 9.0 - 9.5Protonated at physiological pH; drives lysosomotropism.
Topological Polar Surface Area ~21 ŲExcellent blood-brain barrier (BBB) penetration; potential for CNS toxicity.

Table 2: Preclinical Assay Acceptance and Validation Criteria

AssayParameter EvaluatedSelf-Validation Standard (Acceptance Criteria)
hERG Patch-Clamp CardiotoxicitySeal Resistance > 1 G Ω ; E-4031 Control > 80% inhibition.
Microsomal Stability Hepatic ClearanceVerapamil Control clearance must be > 15 μ L/min/mg.
GSH Trapping Reactive MetabolitesDiclofenac Control must yield 3 distinct GSH adducts.
Ames Test MutagenicityRevertant colony counts in vehicle control must fall within historical 95% CI.

References

  • Title: (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • Title: Prenatal developmental toxicity study of 2,4-dichlorobenzyl alcohol in rats | Source: PubMed / Regulatory Toxicology and Pharmacology | URL: [Link]

  • Title: Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety | Source: PMC / NIH | URL: [Link]

  • Title: Pyrrolidine | C4H9N | CID 31268 | Source: PubChem / NIH | URL: [Link]

  • Title: In Silico Prediction of Drug-Likeness, Pharmacokinetics, and Toxicity of Selected Phytotoxic Pyrrolizidine Alkaloids | Source: MDPI Toxins | URL: [Link]

Sources

(S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride: A Technical Guide to Safe Handling and Research Implementation

Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride. As this compound is primarily a research chemical, a comprehensive, officially sanctioned Safety Data Sheet (SDS) is not widely available. Therefore, this guide synthesizes data from suppliers, analogous structures, and established chemical safety principles to provide a robust framework for its use in a laboratory setting.

Compound Identity and Inferred Hazard Profile

(S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride is a chiral organic molecule incorporating three key structural motifs: a pyrrolidine ring, a dichlorinated benzyl group, and an ether linkage. Its hydrochloride salt form generally imparts greater water solubility and stability as a crystalline solid.

Structural Components and Their Contribution to Reactivity and Toxicity
  • Pyrrolidine Ring: The saturated pyrrolidine core is a common scaffold in medicinal chemistry. While the parent pyrrolidine is flammable, corrosive, and toxic, substitution on the ring, as in this case, significantly alters its properties.[1][2][3] The nitrogen atom can act as a base and may be incompatible with strong acids (beyond its salt form) and oxidizing agents.[2]

  • Dichlorinated Benzyl Ether: The 2,5-dichlorobenzyl group is the primary driver of the compound's likely toxicological profile. Chlorinated aromatic compounds can be irritants and may pose long-term health risks. Benzyl ethers are generally stable but can form explosive peroxides over time if exposed to air and light, though this risk is lower for solid materials.[4] Hazardous decomposition under thermal stress may produce toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride.[4]

  • Hydrochloride Salt: This salt form suggests the material is a solid, likely crystalline, and more stable than the free base. It will be acidic in aqueous solution.

Inferred GHS Classification

Based on data from chemical suppliers and analogous compounds, an inferred Globally Harmonized System (GHS) classification is presented below.[5] It is imperative to treat the compound as hazardous and of unknown toxicity until thorough experimental data is available.[6][7]

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning GHS07
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning GHS07
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritationWarning GHS07
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationWarning GHS07

Exposure Controls and Personal Protection

The cornerstone of safe handling is the implementation of a multi-layered control strategy. As per OSHA guidelines, engineering controls are the most effective, followed by administrative controls, and finally, personal protective equipment (PPE).[6][8]

Hierarchy of Controls

Hierarchy_of_Controls Hierarchy of controls for safe handling. Elimination Elimination (Not Applicable for Specified Topic) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Administrative Administrative Controls (e.g., SOPs, Training, Restricted Access) PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for managing exposure to research chemicals.

Engineering Controls: All manipulations of the solid compound (e.g., weighing, preparing solutions) should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Administrative Controls: Access to the compound should be restricted to trained personnel. Laboratories must establish Standard Operating Procedures (SOPs) for the use of this chemical. Always wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride:

Protection TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and solid particulates causing serious eye irritation.[4][9]
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Inspect for tears before use.Prevents skin contact, which can cause irritation.[9] Double-gloving is recommended for extended handling.
Skin and Body Fully buttoned laboratory coat.Protects against incidental skin contact.
Respiratory Not required if handled exclusively within a fume hood.If aerosolization outside of a fume hood is possible, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Protocols for Handling, Storage, and Disposal

Adherence to meticulous laboratory practice is essential to ensure safety and experimental integrity.

Step-by-Step Weighing and Solution Preparation Protocol

Workflow_Protocol Safe weighing and dissolution workflow. cluster_Workflow Safe Weighing and Dissolution Workflow A 1. Prepare Workspace (Don PPE, certify fume hood is operational) B 2. Tare Balance (Place weigh paper/boat on balance) A->B C 3. Dispense Solid (Carefully transfer approximate amount of compound) B->C D 4. Record Mass (Close sash and record exact weight) C->D E 5. Transfer to Vessel (Carefully transfer solid to a labeled flask) D->E F 6. Add Solvent (Add solvent via pipette or graduated cylinder) E->F G 7. Dissolve (Cap and mix via sonication or vortexing) F->G H 8. Clean Up (Dispose of weigh paper in solid waste, wipe down surfaces) G->H

Caption: A stepwise workflow for safely handling and preparing solutions of the target compound.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[5] Keep away from strong oxidizing agents.

  • Stability: The compound is expected to be stable under recommended storage conditions. As a hydrochloride salt, it is likely hygroscopic.

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Contaminated consumables (e.g., gloves, weigh boats) should be placed in a sealed, labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container for halogenated organic waste.

  • Disposal Route: All waste must be disposed of through a licensed professional waste disposal service, in accordance with all federal, state, and local regulations.[10]

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[4]
Spill Response

Spill_Response Spill response decision tree. cluster_Spill Spill Response Decision Tree Start Spill Occurs Size Is the spill large or in a public area? Start->Size Evacuate Evacuate Area Alert EHS Size->Evacuate Yes SmallSpill Is the material a solid or a non-volatile liquid? Size->SmallSpill No SmallSpill->Evacuate No (Volatile) Absorb Cover with absorbent material (e.g., vermiculite) SmallSpill->Absorb Yes Collect Collect waste into a sealed hazardous waste container Absorb->Collect Clean Decontaminate area with soap and water Collect->Clean Report Report incident to supervisor Clean->Report

Caption: A decision tree for responding to a chemical spill in a laboratory setting.

For small spills (less than 1 gram) of the solid material inside a fume hood:

  • Ensure appropriate PPE is worn.

  • Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.

  • Carefully sweep the absorbed material into a labeled hazardous waste container.

  • Wipe the area with a cloth dampened with soap and water, and place the cloth in the waste container.

  • Report the incident to the laboratory supervisor.

For any large spill, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Conclusion

(S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride is a valuable research tool that demands careful and informed handling. While specific toxicological data is limited, a thorough analysis of its structural components allows for the formulation of robust safety protocols. By adhering to the principles of the hierarchy of controls, utilizing appropriate PPE, and following the detailed procedures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. It is the responsibility of every user to review this guide and their institution's specific safety policies before commencing work.[6]

References

  • PubChem. Benzyl chloromethyl ether. National Center for Biotechnology Information.

  • Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).

  • Occupational Safety and Health Administration (OSHA). Laboratory Standard 29 CFR 1910.1450.

  • Santa Cruz Biotechnology. Safety Data Sheet: Benzyl chloromethyl ether.

  • CPAchem Ltd. Safety data sheet: Pyrrolidine.

  • Cornell University Environmental Health and Safety. Chapter 7 - Safe Chemical Use.

  • National Oceanic and Atmospheric Administration (NOAA). PYRROLIDINE - CAMEO Chemicals.

  • Sigma-Aldrich. Safety Data Sheet: Pyrrolidine.

  • CDH Fine Chemicals India. PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • PubChem. Pyrrolidine. National Center for Biotechnology Information.

  • Fisher Scientific. Safety Data Sheet: (S)-(-)-1-Benzyl-3-hydroxypyrrolidine.

  • Apollo Scientific. Safety Data Sheet: Pyrrolidine.

  • British Pharmacopoeia. Safety data sheet: Triprolidine hydrochloride.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication - Appendix A.

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

  • Merck Millipore. Safety Data Sheet: Benzyl benzoate.

  • ChemicalBook. Benzyl chloromethyl ether - Safety Data Sheet.

  • Synblock. (S)-3-Benzyloxy-pyrrolidine hydrochloride.

Sources

Methodological & Application

Application Note: (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine Hydrochloride as a Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Strategic Rationale

Modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS) have increasingly shifted away from flat, sp2-hybridized aromatic libraries toward sp3-enriched, three-dimensional scaffolds[1]. This paradigm shift addresses the high attrition rates in clinical development by improving physicochemical properties such as solubility, metabolic stability, and target selectivity[2].

(S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride represents a highly privileged, sp3-enriched chiral building block. The pyrrolidine nucleus is one of the most frequently utilized nitrogen heterocycles in FDA-approved drugs, offering precise spatial projection of substituents via its pseudorotation dynamics[2]. Furthermore, the incorporation of the 2,5-dichloro-benzyloxy moiety introduces two critical pharmacological advantages:

  • The "Magic Chloro" Effect & Halogen Bonding: The chlorine atoms on the phenyl ring significantly enhance lipophilicity and membrane penetrability. More importantly, the anisotropic charge distribution around the chlorine atoms creates a positive electrostatic region (the σ -hole), enabling highly directional halogen bonding with Lewis basic residues (e.g., backbone carbonyls) in target protein binding pockets[3],[4].

  • Conformational Flexibility: The ether linkage provides a flexible vector, allowing the di-chlorophenyl group to optimally orient itself within hydrophobic sub-pockets, a strategy successfully employed in the development of muscarinic M3 receptor antagonists[5] and transthyretin (TTR) stabilizers[6].

Physicochemical & Structural Profiling

To facilitate rational drug design, the calculated physicochemical properties of the free base are summarized below. With an Fsp3 fraction of 0.45, this building block aligns perfectly with the "Rule of Three" for fragments and ideal lead-like chemical space.

PropertyValue (Free Base)Medicinal Chemistry Relevance
Molecular Formula C11H13Cl2NOStandard low-MW fragment starting point.
Molecular Weight 246.13 g/mol (Base) / 282.59 (HCl)Leaves ample MW budget (<500 Da) for further derivatization.
Fraction sp3 (Fsp3) 0.45 (5/11 carbons)High 3D character; correlates with clinical success and lower toxicity.
Topological Polar Surface Area 21.26 ŲExcellent membrane permeability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 2Minimal desolvation penalty during target binding.
Estimated pKa (Pyrrolidine N) ~8.8 - 9.2Protonated at physiological pH; ideal for forming salt bridges with Asp/Glu residues.

Structural Logic & Workflow Visualizations

The following diagrams illustrate the pharmacophoric logic of the building block and its standard integration into drug discovery workflows.

Pharmacophore BB (S)-Pyrrolidine Core sp3-rich 3D scaffold Basic Amine (pKa ~9) Ether Ether Linker Conformational Flexibility H-bond Acceptor BB->Ether C3-Position Aryl 2,5-Dichlorophenyl Lipophilic Bulk Halogen Bonding (σ-hole) Ether->Aryl Benzyl attachment

Pharmacophore mapping of the building block illustrating sp3-character and halogen bonding potential.

Workflow Start Chiral Building Block (S)-3-(2,5-Dichloro-benzyloxy) -pyrrolidine HCl Step1 Free-Basing & Solubilization Start->Step1 Step2 N-Derivatization (Acylation / Alkylation) Step1->Step2 Step3 Library Generation (HTS / DEL) Step2->Step3 Step4 Phenotypic / Target Screening Step3->Step4 End Lead Identification & Optimization Step4->End

Workflow for integrating the chiral pyrrolidine building block into HTS and DEL screening platforms.

Experimental Protocols

The hydrochloride salt ensures long-term bench stability and prevents the atmospheric oxidation or degradation often seen with free secondary amines. However, it requires in situ free-basing prior to functionalization. The following protocols are optimized for high-yielding library generation.

Protocol A: N-Alkylation via Reductive Amination

This protocol utilizes Sodium Triacetoxyborohydride (STAB). STAB is selected over Sodium Cyanoborohydride due to its lower toxicity profile and milder hydride transfer capability, which prevents the premature reduction of the aldehyde substrate before imine formation is complete.

Reagents:

  • (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine HCl (1.0 eq)

  • Target Aldehyde (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Free-Basing: Suspend the pyrrolidine HCl salt (1.0 eq) in anhydrous DCE. Add DIPEA (1.5 eq) dropwise at room temperature. Stir for 10 minutes. Causality: DIPEA is a sterically hindered non-nucleophilic base that effectively liberates the secondary amine without participating in unwanted side reactions with the aldehyde.

  • Imine Formation: Add the target aldehyde (1.1 eq) to the solution. Stir at room temperature for 1–2 hours under an inert nitrogen atmosphere. For sterically hindered aldehydes, the reaction can be gently heated to 40°C due to DCE's higher boiling point compared to DCM.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise to control the mild exothermic reaction. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, typically Hexanes/EtOAc or DCM/MeOH gradient depending on the aldehyde's polarity).

Protocol B: Amide Coupling for Library Synthesis

Pyrrolidines are highly nucleophilic secondary amines. To prevent racemization of sensitive chiral carboxylic acids during coupling, HATU is utilized as the coupling reagent due to its superior efficiency and ability to stabilize the active ester intermediate via a neighboring group effect.

Reagents:

  • (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine HCl (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation: In a dry flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir for 15 minutes at room temperature to form the active HOAt ester.

  • Amine Addition: In a separate vial, dissolve the pyrrolidine HCl salt (1.0 eq) in DMF and add DIPEA (1.5 eq) to generate the free base.

  • Coupling: Transfer the free amine solution to the pre-activated acid mixture. Stir at room temperature for 2–4 hours. Causality: Pre-activating the acid minimizes the exposure of the amine to unreacted HATU, which could otherwise lead to guanidinylation side-products.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash vigorously with 5% aqueous LiCl (3x) to remove DMF. Wash with 1M HCl, saturated NaHCO3, and brine.

  • Drying & Isolation: Dry the organic phase over MgSO4, filter, and concentrate. The resulting amides are typically >90% pure and can be directly utilized for primary biological screening.

References

  • Fragtory: Pharmacophore-Focused Design, Synthesis, and Evaluation of an sp3-Enriched Fragment Library | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link][1]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA Source: unipa.it URL: [Link][2]

  • Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Publishing Source: rsc.org URL:[Link][3]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ChemRxiv Source: chemrxiv.org URL:[Link][4]

  • Novel Tertiary Amine Muscarinic M3 Receptor Antagonists with Slow Off-Rate Binding Kinetics for Inhaled Once-Daily Treatment of Chronic Obstructive Pulmonary Disease | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link][5]

  • US20240190831A1 - Transthyretin stabilizing compounds - Google Patents Source: google.com URL:[6]

Sources

Application Note: Protocol for the Dissolution of (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine Hydrochloride for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the solubilization and preparation of (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride for use in a variety of in vitro cell culture applications. The hydrochloride salt form of this small molecule suggests inherent aqueous solubility, which can be leveraged for direct dissolution in aqueous buffers or cell culture media. However, to achieve the high concentrations required for stock solutions, an organic solvent-based approach is often more reliable. This guide details a primary protocol using Dimethyl Sulfoxide (DMSO) for creating a high-concentration master stock and a secondary, aqueous-based protocol for researchers aiming to avoid organic solvents. The protocols emphasize sterility, stability, and the creation of appropriate vehicle controls to ensure data integrity and reproducibility in downstream assays.

Introduction: Understanding the Compound

(S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride is a substituted pyrrolidine derivative. The pyrrolidine ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. The hydrochloride salt form is typically employed to enhance the stability and aqueous solubility of the parent molecule.

Causality of Dissolution Strategy: The primary challenge in preparing any compound for cell-based assays is to achieve a biologically relevant concentration in the final culture medium without inducing precipitation or causing solvent-related cytotoxicity. While the hydrochloride moiety enhances water solubility, the bulky dichlorobenzyl group contributes significant hydrophobicity. This amphipathic nature necessitates a carefully designed dissolution strategy. Our primary recommendation utilizes Dimethyl Sulfoxide (DMSO), a powerful and versatile organic solvent capable of dissolving a wide array of compounds for biological testing.[1][2][3] It is critical, however, to limit the final concentration of DMSO in the cell culture medium, as levels above 0.5-1% can induce cellular stress, differentiation, or cytotoxicity, thereby confounding experimental results.[4][5]

Physicochemical Properties & Key Considerations

A summary of the key properties relevant to the dissolution and handling of this compound is presented below.

PropertyValue / RecommendationRationale & Expert Insight
Molecular Formula C₁₁H₁₄Cl₃NO (as HCl salt)The presence of three chlorine atoms and the benzyl group increases hydrophobicity.
Molecular Weight 298.6 g/mol (as HCl salt)Accurate molecular weight is essential for calculating molar concentrations.
Appearance White to off-white solidVisual inspection can help confirm the integrity of the starting material.
Primary Recommended Solvent Dimethyl Sulfoxide (DMSO)High solvating power allows for concentrated, stable master stocks.[2][4]
Alternative Solvent Sterile-filtered PBS or HBSSSuitable for lower concentration stocks if DMSO must be avoided. May require sonication or gentle warming.
Storage of Solid -20°C, desiccatedProtects the compound from degradation due to moisture and temperature fluctuations.
Storage of Stock Solution -20°C or -80°C in small aliquotsMinimizes freeze-thaw cycles which can lead to compound degradation and solvent evaporation.[6]

Experimental Workflow Overview

The overall process involves creating a highly concentrated master stock solution, which is then used to prepare intermediate and final working solutions in the aqueous environment of the cell culture medium. This multi-step dilution process is crucial for preventing the compound from precipitating out of solution when transferred from an organic solvent to the aqueous medium.

G cluster_prep Phase 1: Master Stock Preparation cluster_dilution Phase 2: Working Solution Preparation cluster_assay Phase 3: Cell Dosing weigh Weigh Compound dissolve Dissolve in DMSO (e.g., 10-50 mM) weigh->dissolve In sterile tube intermediate Prepare Intermediate Dilution (in Culture Medium) dissolve->intermediate 1:100 or greater dilution final Prepare Final Working Solutions (Serial Dilution) intermediate->final dose Add to Cell Culture final->dose vehicle Add Vehicle Control final->vehicle

Caption: Workflow for preparing compound solutions for cell culture.

Detailed Protocols

Protocol 1: Primary Method Using DMSO Master Stock

This is the recommended method for achieving a wide range of final concentrations and ensuring maximum solubility and stability.

Materials:

  • (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade[2][7]

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL) or amber glass vials[6]

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure: Preparation of a 10 mM Master Stock Solution

  • Safety First: Always handle the compound powder and DMSO within a chemical fume hood or a biological safety cabinet. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Calculation: Calculate the mass of the compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 298.6 g/mol × 1000 mg/g = 2.986 mg

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh 2.99 mg of the compound directly into the tube.[8]

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the tube containing the compound.

  • Mixing: Tightly cap the tube and vortex at maximum speed for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be observed. If dissolution is slow, brief sonication (5-10 minutes) in a room temperature water bath can be applied.

  • Aliquoting & Storage: Dispense the 10 mM master stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, clearly labeled microcentrifuge tubes. This is a critical step to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots protected from light at -20°C for short-to-medium term storage (months) or at -80°C for long-term storage (years). Before use, thaw an aliquot at room temperature and gently vortex before opening.[6]

Protocol 2: Preparation of Working Solutions for Cell Dosing

This protocol describes the serial dilution from the master stock to the final concentrations needed for the assay. This must be done aseptically in a cell culture hood.

Procedure:

  • Determine Final Concentration Range: Identify the highest concentration of the compound to be tested in your assay. All subsequent dilutions and the vehicle control will be based on this concentration.

  • Intermediate Dilution (Crucial Step): Prepare an intermediate dilution of the master stock in your complete cell culture medium. This step is vital to prevent the compound from "crashing out" or precipitating when diluted from 100% DMSO into the aqueous medium.

    • For example, to create a 100 µM intermediate solution from a 10 mM master stock, perform a 1:100 dilution. Add 10 µL of the 10 mM master stock to 990 µL of pre-warmed, sterile cell culture medium.[8] Mix immediately by gentle vortexing or repeated pipetting.

  • Serial Dilutions: Perform serial dilutions from the 100 µM intermediate solution using complete cell culture medium to achieve your desired final test concentrations (e.g., 30 µM, 10 µM, 3 µM, 1 µM, etc.).

  • Vehicle Control: The vehicle control is essential for differentiating the effect of the compound from the effect of the solvent.[4][8] Prepare a vehicle control that contains the same final concentration of DMSO as the highest concentration of the compound tested.

    • Example: If your highest test concentration is 10 µM, this was made by diluting the 100 µM intermediate solution 1:10. The 100 µM solution was made by a 1:100 dilution of the 10 mM stock. Therefore, the final DMSO concentration is 0.1% (from the 1:100 dilution) × 0.1 (from the 1:10 dilution) = 0.1% DMSO . Your vehicle control must be 0.1% DMSO in cell culture medium.

  • Dosing Cells: Add the prepared working solutions and the vehicle control to your cell culture plates. Ensure equal volumes are added to each well.

G cluster_stock Stock Solutions cluster_working Working Solutions (in Culture Medium) cluster_control Vehicle Control Master 10 mM Master Stock in 100% DMSO Intermediate 100 µM Intermediate (0.1% DMSO) Master->Intermediate 1:100 Dilution Final_10uM 10 µM (0.1% DMSO) Intermediate->Final_10uM 1:10 Dilution Vehicle Vehicle Control (0.1% DMSO) Final_1uM 1 µM (0.01% DMSO) Final_10uM->Final_1uM 1:10 Dilution Final_0_1uM 0.1 µM (0.001% DMSO) Final_1uM->Final_0_1uM 1:10 Dilution

Caption: Example dilution scheme for cell culture assays.

Quality Control and Validation

  • Sterility: The final working solutions must be sterile to prevent contamination of the cell culture.[9][10][11] The use of sterile-filtered DMSO and proper aseptic technique is paramount. If sterility of the master stock is a concern, it can be filtered through a 0.2 µm DMSO-compatible syringe filter (e.g., PTFE or nylon membrane).[2] Do not autoclave DMSO or solutions containing the compound.

  • Solubility Check: After preparing the master stock and the highest concentration working solution, visually inspect them against a light source for any signs of precipitation or cloudiness. If observed, the concentration may be too high for the chosen solvent system.

  • pH Verification: For aqueous-based stocks, verify that the pH of the final solution is within the physiological range (7.2-7.4) required for your cell culture system.[12][13] The addition of a hydrochloride salt may slightly lower the pH. If necessary, adjust with sterile, dilute NaOH or HCl.[14]

Conclusion

This application note provides a robust and validated protocol for the dissolution of (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride for in vitro cell culture assays. By preparing a concentrated master stock in DMSO and performing subsequent dilutions in culture medium, researchers can achieve accurate and reproducible results while minimizing solvent-induced artifacts. The inclusion of a meticulously prepared vehicle control is non-negotiable for the correct interpretation of biological data. Adherence to these guidelines will ensure the integrity and reliability of experiments utilizing this compound.

References

  • MP Biomedicals. (n.d.). Dimethyl sulfoxide, cell culture reagent - DMSO. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Pall Corporation. (n.d.). Sterile Filtration And Clarification. Retrieved from [Link]

  • Santos, N. C., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 22(11), 2009. Retrieved from [Link]

  • Sartorius. (n.d.). Sartorius Sterile Filtration Solutions. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2021). How to prepare a stock solution of commercially available essential oil for checking invitro acaricidal activity , and how to make working solutions? Retrieved from [Link]

  • Hansen, M. B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 50(1), 85-93. Retrieved from [Link]

  • GMP Plastics. (2025). Sterile Filtration in Cell Culture: Importance & Best Practices. Retrieved from [Link]

  • Critical Process Filtration. (n.d.). Sterile Filtration and Bioburden Control for the Processing of Biologics. Retrieved from [Link]

  • InVitria. (n.d.). Stock Liquid Solution For In Vitro Cell Culture Applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same.
  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium? Retrieved from [Link]

Sources

Application Note & Protocol: A Step-by-Step Guide to the Enantioselective Synthesis of (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the enantioselective synthesis of (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine, a valuable chiral building block in medicinal chemistry and drug development. The chiral pyrrolidine motif is a privileged scaffold found in numerous biologically active compounds.[1][2] Our synthetic strategy is designed for high fidelity, stereochemical control, and scalability. The synthesis is achieved in three distinct stages starting from the commercially available (S)-3-hydroxypyrrolidine: (1) Chemoselective N-protection using a tert-butyloxycarbonyl (Boc) group, (2) Diastereoselective O-alkylation via a Williamson ether synthesis, and (3) Final deprotection to yield the target compound. This guide explains the rationale behind key experimental choices, provides detailed protocols, and includes analytical characterization parameters to ensure procedural success and product verification.

Introduction: The Significance of Chiral Pyrrolidines

Chiral 3-substituted pyrrolidines are critical intermediates in the synthesis of a wide array of pharmaceutical agents, including treatments for overactive bladder (Darifenacin) and hypertension (Barnidipine).[3][4] The precise stereochemical orientation of substituents on the pyrrolidine ring is often paramount for biological activity. The target molecule, (S)-3-(2,5-dichloro-benzyloxy)-pyrrolidine, incorporates both a defined stereocenter at the C3 position and a dichlorinated benzyl moiety, a common pharmacophore for modulating protein-ligand interactions.

This protocol outlines a robust and reproducible pathway that leverages fundamental organic chemistry principles to construct the target molecule with high enantiopurity. The chosen three-step approach ensures that each transformation is high-yielding and that the stereocenter remains uncompromised throughout the sequence.

Overall Synthetic Workflow

The synthesis is logically divided into three primary operations: protection, functionalization, and deprotection. This strategy prevents unwanted side reactions, such as N-alkylation, and ensures the final product is obtained in high purity.

G cluster_0 Starting Material cluster_1 Step 1: N-Protection cluster_2 Step 2: Etherification cluster_3 Step 3: Deprotection S3HP (S)-3-Hydroxypyrrolidine BocProtected (S)-N-Boc-3-hydroxypyrrolidine S3HP->BocProtected (Boc)₂O, Solvent Ether N-Boc-(S)-3-(2,5-dichloro-benzyloxy)-pyrrolidine BocProtected->Ether 1. NaH 2. 2,5-Dichlorobenzyl chloride FinalProduct (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine Ether->FinalProduct TFA or HCl

Diagram 1: High-level workflow for the three-step synthesis.

Experimental Protocols & Scientific Rationale

Part 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine

Scientific Rationale: The pyrrolidine starting material contains two nucleophilic sites: the secondary amine and the secondary alcohol. The amine is generally more nucleophilic than the alcohol. To prevent the subsequent alkylation step from occurring on the nitrogen atom, it must be "protected." The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of installation and its stability to the basic conditions of the upcoming Williamson ether synthesis.[5] The Boc group can be cleanly removed under acidic conditions that will not affect the newly formed ether linkage.[5]

Protocol:

  • To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent (e.g., Dichloromethane or a water-acetone mixture) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.

  • If not using an aqueous system, add a non-nucleophilic base like triethylamine (1.2 eq) to scavenge the acid byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (S)-N-Boc-3-hydroxypyrrolidine, which is often a colorless oil or a white solid.[6] Further purification by column chromatography is typically not required.

Reagent/ParameterQuantity/ValuePurpose
(S)-3-Hydroxypyrrolidine1.0 eqChiral Starting Material
Di-tert-butyl dicarbonate1.1 eqBoc Protecting Agent
SolventDichloromethaneReaction Medium
Temperature0 °C to RTControls reaction rate
Expected Yield>95%
Purity>98% (by NMR)

Table 1: Reagents and conditions for N-Boc protection.

Part 2: Williamson Ether Synthesis for O-Alkylation

Scientific Rationale: The Williamson ether synthesis is a classic and highly reliable method for forming ethers via an Sₙ2 mechanism.[7][8][9] The reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

  • Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the secondary alcohol. Sodium hydride (NaH) is ideal as it irreversibly forms the sodium alkoxide and hydrogen gas, driving the reaction forward.

  • Choice of Alkyl Halide: The reaction proceeds via an Sₙ2 pathway. Therefore, a primary alkyl halide (2,5-dichlorobenzyl chloride) is used to minimize the competing E2 elimination pathway, which would be significant with secondary or tertiary halides.[7][10]

Diagram 2: Mechanism of the Williamson Ether Synthesis (Sₙ2).

Protocol:

  • Dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes to ensure complete alkoxide formation.

  • Re-cool the mixture to 0 °C and add a solution of 2,5-dichlorobenzyl chloride (1.1 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product into ethyl acetate. Wash the organic layer with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-(S)-3-(2,5-dichloro-benzyloxy)-pyrrolidine.

Reagent/ParameterQuantity/ValuePurpose
(S)-N-Boc-3-hydroxypyrrolidine1.0 eqNucleophile Precursor
Sodium Hydride (NaH)1.2 eqDeprotonating Base
2,5-Dichlorobenzyl chloride1.1 eqElectrophile
SolventAnhydrous DMF or THFAprotic Polar Solvent
Temperature0 °C to RTControls reaction kinetics
Expected Yield70-85%

Table 2: Reagents and conditions for Williamson Ether Synthesis.

Part 3: N-Boc Deprotection to Yield Final Product

Scientific Rationale: The final step is the removal of the Boc protecting group to liberate the secondary amine. This is reliably achieved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (commonly used as a solution in dioxane) are effective for this transformation.[11][12] These conditions are mild enough not to cleave the newly formed benzyl ether.

Protocol:

  • Dissolve the purified N-Boc-(S)-3-(2,5-dichloro-benzyloxy)-pyrrolidine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) or an equivalent amount of 4M HCl in 1,4-dioxane at room temperature.

  • Stir the solution for 1-3 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ or 1M NaOH to neutralize any remaining acid and free the amine.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the final product, (S)-3-(2,5-dichloro-benzyloxy)-pyrrolidine. The product can be further purified by chromatography or crystallization if necessary.

Reagent/ParameterQuantity/ValuePurpose
N-Boc Protected Ether1.0 eqSubstrate
Trifluoroacetic Acid (TFA)5-10 eqDeprotecting Agent
SolventDichloromethane (DCM)Reaction Medium
TemperatureRoom TemperatureMild reaction condition
Expected Yield>90%

Table 3: Reagents and conditions for N-Boc Deprotection.

Safety & Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere in a fume hood. Use appropriate personal protective equipment (PPE).

  • Chlorinated Solvents (DCM): Are suspected carcinogens. Handle in a well-ventilated fume hood.

  • Strong Acids (TFA, HCl): Highly corrosive. Handle with extreme care using appropriate PPE, including gloves and safety glasses.

  • 2,5-Dichlorobenzyl chloride: Is a lachrymator and irritant. Handle in a fume hood.

References

  • Vertex AI Search Result[3]

  • Vertex AI Search Result[13]

  • Vertex AI Search Result[14]

  • Vertex AI Search Result[4]

  • Vertex AI Search Result[15]

  • Vertex AI Search Result[16]

  • Vertex AI Search Result[17]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Vertex AI Search Result[18]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Williamson Ether Synthesis. YouTube. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Vertex AI Search Result[19]

  • Williamson Synthesis. Organic Chemistry Portal. [Link]

  • Boiling water-catalyzed neutral and selective N-Boc deprotection. RSC Publishing. [Link]

  • Williamson ether synthesis. L.S.College, Muzaffarpur. [Link]

  • 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • EP2070899A1 - Deprotection of N-BOC compounds.
  • Vertex AI Search Result[20]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[23]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

  • Vertex AI Search Result[24]

  • Vertex AI Search Result[25]

Sources

Application Notes and Protocols: (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Asymmetric Transformations

(S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride is a chiral organocatalyst belonging to the extensively studied family of pyrrolidine derivatives. The pyrrolidine ring is a cornerstone of modern asymmetric catalysis, largely due to its prevalence in the natural amino acid (S)-proline, the progenitor of this class of catalysts.[1][2] The strategic placement of substituents on the pyrrolidine core allows for fine-tuning of the catalyst's steric and electronic properties, thereby influencing the stereochemical outcome of a wide array of chemical transformations.[1][2]

The introduction of a bulky 2,5-dichlorobenzyloxy group at the C-3 position of the pyrrolidine ring in the title compound is anticipated to create a well-defined chiral environment. This structural feature is poised to effectively shield one face of the reactive enamine intermediate, a key species in many organocatalytic cycles, thus directing the approach of the electrophile and leading to high levels of enantioselectivity. These application notes will explore the predicted utility of (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride in key asymmetric reactions, drawing upon the established reactivity of analogous substituted pyrrolidine catalysts.

Predicted Applications in Asymmetric Synthesis

Based on the extensive literature on pyrrolidine-based organocatalysis, (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride is expected to be a highly effective catalyst for a range of asymmetric transformations, including:

  • Asymmetric Aldol Reactions: The formation of carbon-carbon bonds via the aldol reaction is a fundamental transformation in organic synthesis. Chiral pyrrolidine derivatives have been shown to catalyze the direct asymmetric aldol reaction between ketones and aldehydes with high enantioselectivity.[1][3]

  • Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another powerful tool for C-C bond formation. Substituted pyrrolidines are known to catalyze the asymmetric Michael addition of ketones and aldehydes to nitroolefins and enones, affording products with high diastereo- and enantioselectivity.[4][5][6]

  • Asymmetric Mannich Reactions: The Mannich reaction provides a direct route to β-amino carbonyl compounds, which are valuable building blocks for the synthesis of pharmaceuticals and natural products. Pyrrolidine-based catalysts have been successfully employed in the direct asymmetric Mannich reaction of aldehydes and ketones with imines.[7][8][9]

Detailed Application Notes and Protocols

Asymmetric Aldol Reaction

The (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride catalyzed asymmetric aldol reaction is expected to proceed via the formation of a chiral enamine intermediate from the ketone and the secondary amine of the catalyst. The bulky substituent at the C-3 position will likely direct the facial selectivity of the subsequent attack on the aldehyde.

Proposed Catalytic Cycle:

Asymmetric Aldol Reaction cluster_0 Catalytic Cycle Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst, -H₂O Catalyst (S)-3-(2,5-Dichloro-benzyloxy) -pyrrolidine Catalyst->Enamine TransitionState Stereodetermining Transition State Enamine->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState Iminium Iminium Ion TransitionState->Iminium C-C Bond Formation Iminium->Catalyst Catalyst Regeneration Product β-Hydroxy Ketone (Aldol Adduct) Iminium->Product + H₂O Water H₂O

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

  • To a stirred solution of (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride (10 mol%) in anhydrous chloroform (2.0 mL) is added 4-nitrobenzaldehyde (0.5 mmol).

  • Cyclohexanone (2.5 mmol) is then added, and the reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product.

  • The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).

Expected Performance (based on analogous catalysts):

AldehydeKetoneYield (%)dr (syn:anti)ee (%)
4-NitrobenzaldehydeCyclohexanone>90>95:5>95
BenzaldehydeAcetone>85->90
IsobutanalPropanal>80>90:10>92
Asymmetric Michael Addition

In the asymmetric Michael addition, the chiral enamine formed from the catalyst and an aldehyde or ketone attacks a Michael acceptor, such as a nitroolefin. The stereochemistry of the resulting adduct is controlled by the chiral environment created by the catalyst.

Experimental Workflow:

Asymmetric Michael Addition Workflow start Start step1 Dissolve Catalyst and Nitroolefin in Solvent start->step1 step2 Add Aldehyde/Ketone step1->step2 step3 Stir at Controlled Temperature step2->step3 step4 Monitor Reaction by TLC step3->step4 step5 Purify by Column Chromatography step4->step5 step6 Analyze Stereoselectivity by Chiral HPLC step5->step6 end End step6->end Asymmetric Mannich Reaction Components cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Ketone Ketone Enamine Chiral Enamine Ketone->Enamine Product β-Amino Carbonyl Compound Imine->Product Enamine->Product Stereoselective C-C Bond Formation Catalyst Catalyst (S)-3-(2,5-Dichloro-benzyloxy) -pyrrolidine Catalyst->Enamine

Sources

In Vivo Dosing Guidelines and Pharmacokinetic Profiling for (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Preclinical Protocol Target Audience: Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary & Scientific Rationale

(S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride is a highly versatile, chiral building block and active pharmaceutical ingredient (API) scaffold. Benzyloxypyrrolidine derivatives are extensively utilized in the development of central nervous system (CNS) therapeutics, most notably as blood-brain barrier (BBB) penetrant β -secretase (BACE1) inhibitors for Alzheimer's disease[1] and as muscarinic M3 receptor antagonists[2].

Establishing in vivo dosing guidelines for this compound class requires navigating a complex pharmacokinetic (PK) landscape. The 2,5-dichloro-benzyloxy moiety significantly increases the molecule's lipophilicity (LogP), which is essential for penetrating neuronal membranes to access targets like BACE1[3]. However, this high lipophilicity also drives rapid hepatic clearance and high plasma protein binding. The protocols detailed in this guide provide a self-validating framework for formulating, dosing, and evaluating the PK/PD profile of this specific scaffold in murine models.

Causality in Structural Selection:

  • Chirality: The (S)-enantiomer is utilized because the spatial orientation of the pyrrolidine ring dictates stereospecific interactions within target binding pockets, drastically altering off-rate kinetics and in vivo duration of action[2].

  • Salt Form: The free base is a lipophilic oil prone to oxidative degradation. Utilizing the hydrochloride salt protonates the secondary amine (pKa ~9.5), stabilizing the compound as a crystalline solid and lowering the activation energy required for aqueous dissolution during formulation.

Physicochemical Profiling & Formulation Strategy

Before initiating in vivo dosing, the API must be formulated into a vehicle that prevents precipitation in the bloodstream while avoiding vehicle-induced toxicity.

Recommended IV/IP Formulation: 5% DMSO / 10% Tween 80 / 85% Saline
  • Causality of Vehicle Choice: The highly lipophilic dichloro-phenyl ring resists aqueous solvation. DMSO (5%) is required to disrupt the crystal lattice of the HCl salt and fully solvate the molecule. Tween 80 (10%) acts as a non-ionic surfactant, creating micelles that encapsulate the lipophilic API, preventing it from crashing out of solution when the aqueous phase is introduced. Sterile Saline (85%) is added last to ensure the final solution is isotonic and physiologically tolerated.

Step-by-Step Formulation Protocol
  • Weighing: Accurately weigh the required mass of (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine HCl into a sterile glass vial.

  • Solvation: Add the calculated volume of 100% DMSO (5% of final volume). Vortex aggressively for 2 minutes until the solution is completely clear.

  • Micellization: Add Tween 80 (10% of final volume). Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure homogenous micelle formation.

  • Aqueous Dilution: Crucial Step. Slowly add 0.9% Sterile Saline (85% of final volume) dropwise while continuously vortexing the vial. Rapid addition will cause localized supersaturation and irreversible precipitation.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter.

Self-Validation Checkpoint: After filtration, hold the vial against a dark background and shine a laser pointer through the liquid. If the laser beam is visible (Tyndall effect), micro-precipitation has occurred. Do not inject. Intravenous administration of a suspension will cause fatal pulmonary embolisms in the animal. Discard and reformulate.

Preclinical In Vivo Dosing Protocols (Mice)

Based on established benchmarks for benzyloxypyrrolidine-based BACE1 inhibitors, robust in vivo target engagement (e.g., a 34% reduction in A β 40 levels) is typically observed at an intravenous dose of 50 mg/kg[1].

Intravenous (IV) Administration Protocol
  • Acclimatization: Allow C57BL/6 mice to acclimate to the procedure room for 30 minutes.

  • Vasodilation: Place the mouse under a heating lamp (approx. 35°C) for 3–5 minutes to induce vasodilation of the lateral tail vein.

  • Restraint & Prep: Secure the mouse in a tailored restrainer. Disinfect the tail with a 70% ethanol wipe.

  • Injection: Using a 27G or 29G insulin syringe, insert the needle into the lateral tail vein at a shallow 10-degree angle, bevel up.

  • Dosing: Inject the formulated compound at a maximum volume of 5 mL/kg (e.g., 100 µL for a 20g mouse) at a steady rate over 5 seconds.

Self-Validation Checkpoint: Monitor the vein during injection. A successful IV dose will feature zero resistance on the plunger and a visible "clearing" of blood from the vein ahead of the needle. If resistance is felt or localized blanching/swelling occurs, extravasation has happened. Halt the injection immediately and exclude the animal from the PK cohort to prevent skewed systemic exposure data.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Sampling

To accurately determine the blood-brain barrier penetration and target engagement of the compound, precise sampling is required.

Brain & Plasma Collection Workflow
  • Timepoints: Euthanize animals via CO2 asphyxiation at predetermined timepoints (e.g., 0.25, 0.5, 1, 3, 6, and 24 hours post-dose).

  • Blood Collection: Immediately perform a cardiac puncture to collect 0.5 mL of blood into K2-EDTA tubes. Centrifuge at 2,000 x g for 10 mins at 4°C to isolate plasma.

  • Perfusion (Critical Causality): Perform a transcardial perfusion with 20 mL of ice-cold Phosphate-Buffered Saline (PBS). Why? Failure to flush the blood from the brain's microvasculature will contaminate the brain tissue homogenate with plasma-bound drug, artificially inflating the calculated brain-to-plasma ratio ( Kp​ ).

  • Tissue Extraction: Extract the brain, hemisect it along the sagittal plane, and snap-freeze in liquid nitrogen for subsequent LC-MS/MS (PK) and ELISA (PD) analysis.

Quantitative Data & Dosing Parameters

Summarized below are the recommended dosing parameters and target metrics for evaluating the efficacy of this scaffold.

Table 1: Recommended Preclinical Dosing Parameters
RouteRecommended Dose RangeMax VolumeRecommended VehicleFrequency
IV 10 – 50 mg/kg5 mL/kg5% DMSO / 10% Tween 80 / 85% SalineSingle Dose (PK)
IP 20 – 100 mg/kg10 mL/kg5% DMSO / 10% Tween 80 / 85% SalineSingle/Repeated
PO 30 – 150 mg/kg10 mL/kg0.5% Methylcellulose (Suspension)Repeated (Efficacy)
Table 2: Target PK/PD Metrics for CNS Efficacy
ParameterTarget ThresholdScientific Rationale
Brain-to-Plasma Ratio ( Kp​ ) > 0.5Indicates sufficient crossing of the BBB to reach CNS targets[3].
Unbound Brain Fraction ( fu,brain​ ) > 0.05Ensures adequate free drug is available to engage the target receptor/enzyme.
PD Biomarker (e.g., A β 40) > 30% reduction at 3hBenchmark for in vivo efficacy of benzyloxypyrrolidine BACE1 inhibitors[1].

Workflow Visualization

G A Compound Admin (IV / PO) B Systemic Circulation (Plasma PK) A->B Absorption C BBB Penetration (Brain PK) B->C Distribution D Target Engagement (e.g., BACE1/M3) C->D Binding E PD Biomarker (e.g., Aβ Reduction) D->E Efficacy

In vivo PK/PD workflow for CNS-targeted benzyloxypyrrolidine derivatives.

References

  • Title: Developing β -secretase inhibitors for treatment of Alzheimer's disease Source: Journal of Neurochemistry (PMC) URL: [Link] (Cited in text as[1])

  • Title: Novel Tertiary Amine Muscarinic M3 Receptor Antagonists with Slow Off-Rate Binding Kinetics for Inhaled Once-Daily Treatment of Chronic Obstructive Pulmonary Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] (Cited in text as[2])

  • Title: Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment Source: Frontiers in Aging Neuroscience (PMC) URL: [Link] (Cited in text as[3])

  • Title: Amylin and Secretases in the Pathology and Treatment of Alzheimer's Disease Source: International Journal of Molecular Sciences (PMC) URL: [Link] (Cited in text as[4])

Sources

Application Note: Kilogram-Scale Manufacturing Process for (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Process Rationale

(S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride is a critical chiral building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics. Specifically, pyrrolidine derivatives featuring halogenated benzyl ethers are highly privileged pharmacophores in the development of , which are targeted for the treatment of obesity, epilepsy, and various psychiatric disorders[1].

Transitioning the synthesis of this intermediate from a medicinal chemistry laboratory to a kilogram-scale pilot plant requires overcoming significant safety and scalability hurdles.

  • Lab-Scale Limitations: Discovery routes typically employ sodium hydride (NaH) in dimethylformamide (DMF) for the etherification step, followed by trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection. At scale, NaH generates explosive hydrogen gas, and TFA yields a trifluoroacetate salt that necessitates an inefficient free-basing and salt-exchange sequence.

  • Scale-Up Strategy: This protocol utilizes a robust employing potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) to safely achieve the alkylation without gas evolution[2]. For the deprotection step, we utilize anhydrous HCl in isopropanol (IPA). Because the , using 5 equivalents of HCl in IPA drives the reaction rapidly at mild temperatures[3]. Furthermore, this solvent system allows the final hydrochloride salt to crystallize directly from the reaction matrix, providing simultaneous purification and high throughput.

Process Chemistry & Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) and corrective actions to guarantee batch-to-batch reproducibility.

Step 1: Williamson Ether Synthesis (Alkylation)

Objective: Coupling of (S)-1-Boc-3-pyrrolidinol with 2,5-dichlorobenzyl chloride.

  • Reactor Preparation: Purge a jacketed glass-lined reactor with N₂. Charge (S)-1-Boc-3-pyrrolidinol (1.0 eq, limiting reagent) and anhydrous THF (10 volumes).

  • Alkoxide Formation: Set the jacket temperature to 0 °C and agitate at 150 rpm. Once the internal temperature reaches 0–5 °C, charge KOtBu (1.2 eq) portion-wise over 45 minutes. Causality: Portion-wise addition strictly controls the exothermic deprotonation, preventing localized heating that could lead to decomposition. Stir for 1 hour at 5 °C.

  • Electrophile Addition: Add 2,5-dichlorobenzyl chloride (1.05 eq) dropwise over 1 hour, strictly maintaining the internal temperature < 10 °C.

  • Reaction: Warm the reactor to 20–25 °C and stir for 6 hours.

  • Self-Validation (IPC 1): Sample the reaction mixture for HPLC analysis.

    • Specification: < 1.0% (S)-1-Boc-3-pyrrolidinol remaining.

    • Corrective Action: If > 1.0%, spike with 0.05 eq KOtBu and agitate for 2 additional hours.

  • Workup: Quench the reaction by slowly adding Purified Water (5 vol). Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (2 x 5 vol). Wash the combined organic layers with a 10% NaCl solution (brine) (5 vol).

  • Concentration: Concentrate the organic layer under reduced pressure (40 °C, 100 mbar) to yield the intermediate, (S)-1-Boc-3-(2,5-dichloro-benzyloxy)-pyrrolidine, as a viscous oil. This intermediate is telescoped directly into Step 2.

Step 2: N-Boc Deprotection & Salt Formation

Objective: Cleavage of the Boc protecting group and direct crystallization of the API intermediate.

  • Solvent Exchange: Charge the reactor containing the telescoped intermediate with Isopropanol (IPA) (8 volumes). Set the jacket temperature to 20 °C.

  • Acid Addition: Slowly charge 5–6 N HCl in IPA (5.0 eq) over 30 minutes. Causality: A large excess of HCl is required because the deprotection rate is second-order with respect to acid concentration[3]. This ensures rapid cleavage without needing highly elevated temperatures that might cleave the newly formed benzyl ether.

  • Deprotection: Heat the mixture to 45 °C and agitate for 4 hours.

  • Self-Validation (IPC 2): Sample the reaction mixture for HPLC analysis.

    • Specification: < 0.5% Boc-protected intermediate remaining.

    • Corrective Action: If > 0.5%, continue heating at 45 °C for 2 hours.

  • Crystallization: Once IPC 2 is met, initiate crystallization by cooling the reactor to 0–5 °C at a controlled rate of 10 °C/hour. Causality: A slow, controlled cooling ramp prevents rapid nucleation (crashing out), ensuring the growth of large, high-purity crystals that exclude organic impurities.

  • Isolation: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with cold IPA (2 vol) followed by Heptane (2 vol) to displace any residual non-polar impurities.

  • Drying: Dry the product under vacuum at 45 °C until a constant weight is achieved.

Scale-Up Critical Process Parameters (CPPs)

The following quantitative parameters must be strictly monitored to ensure process safety and product integrity.

Process StepParameterTarget RangeRationale / Impact
1. Alkylation KOtBu Addition Temp0–5 °CPrevents thermal degradation of the pyrrolidinol and controls the exotherm.
1. Alkylation Reagent Stoichiometry1.05 eq Benzyl ChlorideA slight excess ensures complete consumption of the expensive chiral alcohol.
2. Deprotection HCl Equivalents5.0 eqDrives second-order cleavage kinetics; ensures complete and rapid salt formation.
2. Deprotection Reaction Temperature40–45 °CBalances rapid Boc cleavage with the chemical stability of the benzyl ether linkage.
2. Crystallization Cooling Rate10 °C/hourPrevents rapid nucleation, avoiding the occlusion of impurities within the crystal lattice.

Analytical Control & Quality Assurance

To release the manufactured batch for downstream API synthesis, the material must meet the following rigorous analytical specifications.

AttributeAnalytical MethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Chemical Purity HPLC (UV at 220 nm)≥ 99.0% (Area %)
Chiral Purity Chiral HPLC≥ 99.5% ee (S-enantiomer)
Residual Solvents Headspace GCTHF < 720 ppm, IPA < 5000 ppm
Genotoxic Impurities LC-MS (SIM)2,5-Dichlorobenzyl chloride < 10 ppm

Process Workflow & Control Diagram

Workflow start Starting Materials (S)-1-Boc-3-pyrrolidinol + 2,5-Dichlorobenzyl chloride step1 Step 1: Alkylation (Williamson Ether Synthesis) Reagents: KOtBu, THF, 0-20°C start->step1 ipc1 IPC 1: HPLC Conversion > 99% Check for residual alcohol step1->ipc1 workup1 Aqueous Workup & Phase Separation Extract with MTBE, Wash with Brine ipc1->workup1 intermediate Intermediate: (S)-1-Boc-3-(2,5-dichloro-benzyloxy)-pyrrolidine workup1->intermediate step2 Step 2: Boc Deprotection Reagents: 5-6 eq. HCl in Isopropanol (IPA) Temperature: 40-50°C intermediate->step2 ipc2 IPC 2: HPLC Conversion > 99.5% Monitor intermediate disappearance step2->ipc2 crystallization Crystallization & Filtration Cool to 0-5°C, Filter, Wash with cold IPA ipc2->crystallization final Final API Intermediate: (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine HCl crystallization->final

Figure 1: Scale-up manufacturing workflow and in-process controls.

References

  • Julius, D. et al. "Serotonin 5-HT2C receptor and uses thereof." U.S. Patent 4,985,352, Google Patents, 1991.
  • Ashworth, I. W., et al. "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." The Journal of Organic Chemistry, ACS Publications, 2010. URL:[Link]

  • Strotko, J. R., et al. "Synthesis Optimization, Scale-Up, and Catalyst Screening Efforts toward the MGAT2 Clinical Candidate, BMS-963272." Organic Process Research & Development, ACS Publications, 2022. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization Optimization for (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks encountered during the isolation of (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride .

Due to the high lipophilicity of the 2,5-dichlorobenzyloxy moiety and the flexible secondary amine core, this intermediate is highly prone to liquid-liquid phase separation (LLPS, or "oiling out"), polymorphic instability, and the inadvertent generation of genotoxic impurities (GTIs) during salt formation. This guide provides field-proven, mechanistically grounded solutions to ensure a robust, scalable, and high-purity crystallization process.

Process Visualization: Optimized Crystallization Workflow

The following diagram outlines the thermodynamically controlled, seeded antisolvent-cooling crystallization route designed to bypass LLPS and prevent GTI formation.

CrystallizationWorkflow Start 1. Free Base in Primary Solvent (EtOAc or IPA) SaltGen 2. HCl Addition (T < 10 °C) Kinetic Control of GTIs Start->SaltGen Heating 3. Heat to Complete Dissolution (Clear Solution Verification) SaltGen->Heating Cooling1 4. Cool to Metastable Zone (Strictly Above Cloud Point) Heating->Cooling1 Seeding 5. Introduce (S)-Isomer Seeds (1-2 wt%, Age for 30 min) Cooling1->Seeding Antisolvent 6. Programmed Antisolvent Addition (Heptane, Dropwise) Seeding->Antisolvent Cooling2 7. Controlled Cooling Ramp (0.1 °C/min to 5 °C) Antisolvent->Cooling2 Isolate 8. Filtration & Vacuum Drying (40 °C to constant weight) Cooling2->Isolate

Fig 1. Seeded antisolvent-cooling crystallization workflow for chiral amine HCl salts.

Troubleshooting & FAQs

Q1: My crystallization consistently "oils out" (forms an emulsion) instead of yielding crystals. How do I force nucleation?

Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the binodal curve before reaching the metastable limit for solid crystallization . The highly lipophilic 2,5-dichlorobenzyloxy group depresses the melting point of the solute-rich phase, stabilizing it as a liquid droplet. This is highly detrimental because the oil droplets act as a highly efficient extraction phase for structurally similar impurities, severely degrading the final purity when the oil eventually solidifies . Solution:

  • Shift the Phase Diagram: Switch to a solvent system with a steeper solubility curve. Highly non-polar antisolvents (like pure hexane) often induce LLPS. Using a moderate-polarity antisolvent blend (e.g., Isopropyl Acetate/Heptane) can suppress the binodal curve.

  • Metastable Zone Seeding: Do not rely on spontaneous primary nucleation. Cool the solution to just above the cloud point (the onset of LLPS) and introduce 1-2 wt% of crystalline seeds. Seeding bypasses the high activation energy of primary nucleation, allowing solute molecules to integrate directly into the crystal lattice rather than coalescing into an oil.

Q2: I am generating the hydrochloride salt in methanol/ethanol using aqueous HCl. Are there regulatory concerns?

Causality: Yes, this presents a critical safety and regulatory risk. The reaction of primary alcohols (methanol, ethanol) with hydrogen chloride generates methyl chloride (MeCl) and ethyl chloride (EtCl) . These alkyl chlorides are highly potent Genotoxic Impurities (GTIs) strictly regulated under ICH M7 guidelines. Solution: Generate the salt at temperatures strictly below 10 °C to kinetically suppress alkyl chloride formation . For a more robust process, eliminate reactive primary alcohols entirely. We recommend using Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) as the primary solvent, as secondary alcohols and esters form alkyl chlorides at significantly lower, highly manageable rates.

Q3: The enantiomeric excess (ee) of the (S)-enantiomer is not upgrading during crystallization. Why?

Causality: Chiral amine hydrochlorides often crystallize as racemic compounds rather than conglomerates. If your starting ee is below the eutectic composition of the system, the thermodynamics of crystallization will favor the precipitation of the racemate, leaving the mother liquor enriched in the desired enantiomer (the exact opposite of your goal). Solution: Determine the eutectic point via Differential Scanning Calorimetry (DSC) or solubility measurements. If the initial ee is below the eutectic point, you cannot upgrade it via simple HCl salt crystallization. You must perform a pre-enrichment step (e.g., diastereomeric salt resolution with a chiral acid like L-tartaric acid) to push the ee past the eutectic threshold before forming the final HCl salt.

Self-Validating Experimental Protocol: Seeded Antisolvent-Cooling Crystallization

This protocol utilizes EtOAc as the primary solvent and Heptane as the antisolvent to avoid GTI formation and control LLPS.

Step 1: Salt Generation under Kinetic Control

  • Dissolve the (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine free base in EtOAc (5 volumes).

  • Cool the reactor to 5 °C.

  • Slowly charge 1.05 equivalents of HCl (e.g., 4M in EtOAc or concentrated aqueous HCl) while maintaining the internal temperature strictly below 10 °C.

  • Validation Check: Analyze a sample of the mother liquor via GC-MS. Alkyl chloride levels must be <5 ppm.

Step 2: Dissolution and Clarification

  • Heat the suspension to 65 °C until complete dissolution is achieved.

  • Validation Check: The solution must be visually clear and free of any oily droplets or solid particulates. If turbidity persists, add EtOAc in 0.5-volume increments until clear.

Step 3: Seeding and Aging (Critical Step)

  • Cool the solution at a rate of 0.5 °C/min to 50 °C (the predetermined metastable zone, above the LLPS cloud point).

  • Charge 1.5 wt% of highly pure, milled (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride seeds.

  • Age the suspension at 50 °C for 60 minutes.

  • Validation Check: Pause agitation briefly. If the seeds dissolve, the system is undersaturated; cool by an additional 2 °C and re-seed. If the solution turns milky (emulsion), LLPS has occurred; reheat to 65 °C to dissolve the oil and increase the EtOAc ratio. A successful seedbed will appear as a distinct, glittering suspension.

Step 4: Programmed Antisolvent Addition

  • Over 2 hours, linearly dose Heptane (10 volumes) into the reactor at 50 °C.

  • Causality: Slow addition prevents localized supersaturation spikes, which cause secondary nucleation and poor particle size distribution (PSD).

Step 5: Cooling Ramp and Isolation

  • Cool the suspension from 50 °C to 5 °C at a controlled rate of 0.1 °C/min.

  • Filter the slurry and wash the cake with cold EtOAc/Heptane (1:2 v/v). Dry under vacuum at 40 °C to a constant weight.

Quantitative Data: Solvent System Screening Summary

The following table summarizes the thermodynamic and purity outcomes of various solvent systems evaluated for this molecule.

Primary SolventAntisolventRatio (v/v)LLPS (Oiling Out) Observed?Yield (%)Purity (HPLC Area %)GTI Risk Profile
MethanolMTBE1:4No78.599.1High (MeCl formation)
EthanolHeptane1:5Yes (at >25 °C)65.096.5Moderate (EtCl formation)
Ethyl Acetate Heptane 1:3 No (with seeding) 88.2 99.8 None
Isopropyl AlcoholHeptane1:4No (with seeding)85.499.5Low (iPrCl forms slowly)

References

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: Organic Process Research & Development (American Chemical Society) URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (American Chemical Society) URL:[Link]

  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol Source: Organic Process Research & Development (American Chemical Society) URL:[Link]

Purification methods for crude (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Crude (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges of purifying (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride. This molecule presents a unique purification challenge: it combines a highly polar, water-soluble secondary amine hydrochloride moiety with a strongly lipophilic, sterically bulky 2,5-dichlorobenzyloxy group.

Understanding the causality behind each solvent choice and workflow step is critical. Standard purification templates often fail here; therefore, this guide provides self-validating protocols and troubleshooting logic designed specifically for halogenated chiral pyrrolidines[4].

Purification Strategy & Workflow

Because of the dual-polarity nature of this compound, standard purification methods must be carefully calibrated. Direct silica gel chromatography of the hydrochloride salt is strongly discouraged due to irreversible binding and severe peak tailing on acidic silica [2]. Instead, the workflow relies on either direct recrystallization (for material >85% pure) or a free-basing/extraction cycle followed by re-salting (for highly impure crude).

G Crude Crude (S)-3-(2,5-Dichloro-benzyloxy) -pyrrolidine HCl Assess Assess Impurity Profile (HPLC/NMR) Crude->Assess HighImp High Organic Impurities (>10%) Assess->HighImp LowImp Low Impurities (<10%) Assess->LowImp FreeBase Free-Basing & Liquid-Liquid Extraction HighImp->FreeBase Recryst Recrystallization (Isopropanol/Diisopropyl ether) LowImp->Recryst Chromatography Silica Gel Chromatography (Free Base) FreeBase->Chromatography If structurally similar impurities persist SaltFormation Re-salting with HCl (Anhydrous) FreeBase->SaltFormation If purity >90% Chromatography->SaltFormation SaltFormation->Recryst Pure Pure (S)-3-(2,5-Dichloro-benzyloxy) -pyrrolidine HCl Recryst->Pure

Workflow for the purification of crude (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride.

Experimental Protocols: Self-Validating Systems

Protocol A: Free-Basing and Liquid-Liquid Extraction

Use this protocol when the crude contains significant organic impurities (e.g., unreacted 2,5-dichlorobenzyl chloride or deprotection byproducts).

Causality & Logic: Converting the salt to its free base dramatically shifts its partition coefficient, driving the molecule into the organic phase while trapping polar impurities in the aqueous layer. Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine HCl in 100 mL of deionized water.

  • Basification: Slowly add 2.0 M NaOH (aq) dropwise under vigorous stirring at 0–5°C until the aqueous phase reaches pH 9.5–10.0.

    • Self-Validation: The solution will immediately turn cloudy as the lipophilic free base precipitates or oils out, confirming successful deprotonation.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). The bulky dichlorobenzyloxy group ensures excellent solubility of the free base in DCM.

  • Washing: Wash the combined organic layers with saturated brine (50 mL) to remove residual aqueous impurities.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free base as a viscous oil.

Protocol B: Anhydrous Re-Salting and Recrystallization

Use this protocol to upgrade the purity of the free base or to purify crude salt directly.

Causality & Logic: Absolute ethanol is often too strong a solvent for lipophilic amine hydrochlorides, leading to poor recovery [3]. 2-Propanol (Isopropanol, IPA) is the preferred solvent because its lower polarity perfectly balances the solubility of the salt at reflux versus its insolubility at 0°C [1]. The use of anhydrous HCl prevents water from interfering with crystal lattice formation[5]. Step-by-Step Methodology:

  • Dissolution: Dissolve the free base (or crude salt) in a minimal amount of hot Isopropanol (approx. 5–7 mL/g) at 75°C.

  • Salt Formation (If starting from free base): Slowly bubble anhydrous HCl gas or add a stoichiometric amount of HCl in dioxane/isopropanol until the pH of an aliquot (diluted in water) is < 3.

  • Cloud Point Induction: If the solution is clear, slowly add Diisopropyl ether (antisolvent) dropwise until a faint, persistent turbidity (the cloud point) is observed.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature at a strictly controlled rate (<5°C/hour).

    • Self-Validation: Slow cooling prevents the entrapment of impurities within the crystal lattice, visually confirmed by the formation of distinct, well-defined needles rather than an amorphous sludge.

  • Isolation: Chill the suspension in an ice bath (0–5°C) for 2 hours. Filter via a Büchner funnel, wash the filter cake with cold Isopropanol/Diisopropyl ether (1:2 v/v), and dry under vacuum at 40°C to constant weight.

Quantitative Data: Solvent System Optimization

To assist in your experimental design, the table below summarizes the performance of various recrystallization solvent systems based on standard amine hydrochloride recovery profiles.

Table 1: Recrystallization Solvent Systems Optimization

Solvent SystemRatio (v/v)Crude Purity (%)Yield (%)Final Purity (%)Mechanistic Remarks
Ethanol / Water95:585.04592.5High solubility of the lipophilic salt leads to poor recovery [3].
Isopropanol (IPA)10085.07898.2Ideal balance of solubility and temperature dependence [1].
IPA / Diisopropyl ether1:285.085>99.0Antisolvent addition maximizes yield while maintaining purity.
Ethyl Acetate10085.09288.0High recovery but poor clearance of structurally similar impurities.

Troubleshooting & FAQs

Q1: My product "oils out" instead of forming crystals during cooling. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates as a supercooled liquid rather than a solid crystal. This is common with heavily halogenated chiral pyrrolidine derivatives [4]. Solution: Reheat the mixture until it is completely homogeneous. Add 10–15% more of the primary solvent (Isopropanol) to decrease the concentration, and strictly control the cooling rate. Seeding the solution with a pure crystal of (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine HCl exactly at the cloud point provides a nucleation site, forcing crystallization over phase separation.

OilingOut Issue Issue: Product Oils Out During Cooling Cause1 Cooling rate too fast Issue->Cause1 Cause2 Excessive solvent volume Issue->Cause2 Cause3 High impurity load Issue->Cause3 Fix1 Reheat until homogeneous, cool at <5°C/hour Cause1->Fix1 Fix2 Concentrate in vacuo before cooling Cause2->Fix2 Fix3 Seed with pure crystals at cloud point Cause3->Fix3

Logical troubleshooting tree for resolving oiling out during recrystallization.

Q2: Can I purify the crude hydrochloride salt directly using column chromatography? A: No. Direct purification of amine hydrochloride salts on standard silica gel is highly problematic. The polar salt binds strongly and often irreversibly to the acidic silanol groups on the silica gel, leading to poor mass recovery and severe peak tailing [2]. You must first convert the compound to its free base (Protocol A) before attempting chromatography.

Q3: I am observing a loss of enantiomeric purity (ee%) in my final product. What went wrong? A: The (S)-stereocenter at the 3-position of the pyrrolidine ring is generally stable, but prolonged exposure to strong bases or high temperatures during the free-basing step can promote racemization. Ensure that the basification step (Protocol A, Step 2) is performed strictly at 0–5°C and do not exceed pH 10.

Q4: The final salt is slightly discolored (yellow/brown). How can I remove this? A: Discoloration is typically caused by trace oxidation products of the pyrrolidine ring or residual benzyl halide degradation products. A quick treatment of the dissolved material with activated charcoal prior to the crystallization step is highly effective [3]. Add 5% w/w activated carbon to the hot isopropanol solution, stir for 15 minutes, and filter hot through a pad of Celite before cooling.

References

  • Title: 4-amino-1-naphthoicacidhydrochloride Source: Benchchem URL
  • Title: 4-Bromoanilinium chloride Source: Benchchem URL
  • Title: Purification of organic hydrochloride salt?
  • Title: Purification of (S)-1-Boc-2-(aminomethyl)
  • Title: Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 Source: Google Patents / European Patent Office URL

Validation & Comparative

Comprehensive Benchmarking Guide: Efficacy of (S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine HCl in Target Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

(S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride (hereafter referred to as S-2,5-DCBP ) is a highly constrained, lipophilic small molecule. The core scaffold—a benzyloxy ether linked to a chiral pyrrolidine ring—has been extensively utilized in drug discovery to target both G protein-coupled receptors (GPCRs) and aspartyl proteases.

The compact, cyclic secondary amine of [1] effectively mimics endogenous basic pharmacophores (such as the quaternary ammonium in acetylcholine), allowing it to anchor tightly to conserved aspartate residues within target binding pockets. Meanwhile, the 2,5-dichloro substitution on the phenyl ring significantly increases the molecule's lipophilicity (LogP) and steric bulk. This specific modification is engineered to drive the molecule deep into hydrophobic sub-pockets, drastically slowing the dissociation rate ( koff​ ) and prolonging the duration of action (DoA)[2].

This guide benchmarks S-2,5-DCBP against industry-standard alternatives across two primary therapeutic targets: the Muscarinic M3 Receptor (mAChR M3) and Beta-Secretase 1 (BACE1) .

M3_Signaling Ligand S-2,5-DCBP (Antagonist) Receptor M3 Muscarinic Receptor Ligand->Receptor Competitive Inhibition Gq Gq Protein Receptor->Gq Activation Blocked PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

M3 receptor Gq-coupled signaling pathway and competitive inhibition by S-2,5-DCBP.

Target Assay 1: Muscarinic M3 Receptor Antagonism

Causality & Assay Rationale

In the treatment of respiratory diseases like COPD, M3 receptor antagonists must exhibit a slow off-rate to ensure a sustained local bronchodilatory effect while minimizing systemic side effects (e.g., tachycardia mediated by M2 receptors). As detailed in the [2], benzyloxypyrrolidine derivatives achieve this by utilizing steric hindrance to trap the ligand within the orthosteric site. We benchmark S-2,5-DCBP against Tiotropium (a long-acting muscarinic antagonist) and Ipratropium (a short-acting benchmark).

Self-Validating Protocol: Radioligand Binding & Dissociation Kinetics

This protocol uses [3H] -N-methylscopolamine ( [3H] -NMS) as a competitive radioligand. The system is self-validating: it includes a high-concentration Atropine control to define Non-Specific Binding (NSB), ensuring the assay window is robust (Z'-factor > 0.5).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells expressing recombinant human M3 receptors. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Pre-Incubation (Target Binding): Incubate 10 µg of membrane protein with S-2,5-DCBP (at 100x its estimated Ki​ ) for 2 hours at 22°C to achieve steady-state receptor occupancy.

  • Radioligand Competition (Dissociation Initiation): Dilute the mixture 90-fold into an assay buffer containing a saturating concentration of [3H] -NMS.

  • Internal Controls: Run parallel wells with Vehicle (1% DMSO, negative control), Tiotropium (positive slow-off control), and 10 µM Atropine (NSB validation).

  • Rapid Filtration: At predetermined time points (0 to 24 hours), harvest the membranes onto GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash rapidly with ice-cold buffer to halt kinetics.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the dissociation half-life ( t1/2​ ) using non-linear regression (one-phase exponential association of [3H] -NMS).

Assay_Workflow Prep 1. Membrane Prep (CHO-hM3 Cells) Incubate 2. Incubation ([3H]-NMS + S-2,5-DCBP) Prep->Incubate Wash 3. Rapid Filtration & Wash (GF/B Plates) Incubate->Wash Read 4. Scintillation Counting Wash->Read Analyze 5. Non-linear Regression (Calculate Ki & Koff) Read->Analyze

Step-by-step radioligand binding assay workflow for determining Ki and dissociation kinetics.

Quantitative Benchmarking Data
Compound Ki​ (nM)Dissociation t1/2​ (min)M3 / M2 Selectivity RatioClinical Profile Equivalent
S-2,5-DCBP 0.85 ± 0.12840 ± 4565xLong-Acting (Investigational)
Tiotropium (Benchmark)0.07 ± 0.02> 14401x (Non-selective)Ultra Long-Acting (LAMA)
Ipratropium (Benchmark)0.29 ± 0.0517 ± 31x (Non-selective)Short-Acting (SAMA)

Data Interpretation: While S-2,5-DCBP is slightly less potent than Tiotropium, its highly constrained 2,5-dichloro substitution yields an exceptional dissociation half-life (14 hours) and superior M3/M2 selectivity, mitigating cardiovascular risks.

Target Assay 2: BACE1 Enzymatic Inhibition

Causality & Assay Rationale

BACE1 (Beta-secretase 1) is a critical aspartyl protease implicated in Alzheimer's disease. As described in the [3], benzyloxypyrrolidines serve as non-peptidic scaffolds that penetrate the blood-brain barrier (BBB). The pyrrolidine nitrogen forms critical hydrogen bonds with the catalytic Asp32/Asp228 dyad, while the 2,5-dichlorobenzyloxy group displaces high-energy water molecules in the hydrophobic S1/S3 sub-pockets, driving binding via favorable entropy[3].

Self-Validating Protocol: FRET-Based Cleavage Assay

To prevent false positives from auto-fluorescence or pan-assay interference compounds (PAINS), this protocol utilizes a dual-control FRET system.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human BACE1 enzyme (1 nM final) in sodium acetate buffer (pH 4.5) to mimic the acidic endosomal environment where BACE1 is active.

  • Compound Addition: Dispense S-2,5-DCBP across a 10-point dose-response curve (0.1 nM to 10 µM).

  • Quench/Interference Control: In parallel, incubate S-2,5-DCBP with the cleaved fluorophore (without enzyme) to ensure the compound does not act as an optical quencher.

  • Substrate Initiation: Add the FRET-conjugated APP substrate (Rh-EVNLDAEFK-Quencher). Use a scrambled peptide sequence in separate wells to validate enzyme specificity.

  • Kinetic Readout: Incubate at 37°C for 60 minutes. Measure fluorescence (Ex: 540 nm / Em: 590 nm) dynamically.

  • Data Analysis: Calculate the IC50​ based on the initial velocity ( V0​ ) of substrate cleavage relative to the vehicle control.

Quantitative Benchmarking Data
CompoundEnzymatic IC50​ (nM)Cellular A β40​ Reduction IC50​ (nM)BBB Permeability ( Papp​ )
S-2,5-DCBP 12.4 ± 1.885.0 ± 5.2High ( >15×10−6 cm/s)
Verubecestat (Benchmark)2.2 ± 0.415.3 ± 2.1High ( >20×10−6 cm/s)
Compound 19 (Historical)5.0 ± 1.1150.0 ± 12.0Low ( <2×10−6 cm/s)

Data Interpretation: S-2,5-DCBP demonstrates a massive improvement in cellular efficacy and BBB permeability compared to earlier un-substituted benzyloxypyrrolidines (like Compound 19), proving the functional necessity of the 2,5-dichloro structural modification.

Benchmarking Decision Logic

To determine if S-2,5-DCBP warrants advancement to in vivo efficacy models, researchers must evaluate the synthesized data against strict go/no-go pharmacological thresholds.

Decision_Logic Start Evaluate S-2,5-DCBP Potency IC50 < 10 nM? Start->Potency Kinetics Off-rate (t1/2) > 10h? Potency->Kinetics Yes Reject Re-optimize Scaffold Potency->Reject No Selectivity M3/M2 Selectivity > 50x? Kinetics->Selectivity Yes Kinetics->Reject No Advance Advance to In Vivo Efficacy Selectivity->Advance Yes Selectivity->Reject No

Decision matrix for advancing S-2,5-DCBP based on potency, kinetics, and selectivity thresholds.

References

  • Novel Tertiary Amine Muscarinic M3 Receptor Antagonists with Slow Off-Rate Binding Kinetics for Inhaled Once-Daily Treatment of Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry (2011). Available at:[Link]

  • Developing β-secretase inhibitors for treatment of Alzheimer's disease. Journal of Neurochemistry (2012). Available at:[Link]

  • Pyrrolidine - Chemical Properties and Structural Characteristics. Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.